molecular formula C8H10O B13801540 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one CAS No. 75250-64-5

1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one

Cat. No.: B13801540
CAS No.: 75250-64-5
M. Wt: 122.16 g/mol
InChI Key: HWODCYBCRDCIIS-UHFFFAOYSA-N
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Description

1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one is an organic compound with the molecular formula C8H10O It is a ketone derivative of cyclohexa-1,5-diene, characterized by the presence of a carbonyl group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexa-1,5-diene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate complex, which then undergoes rearrangement to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexa-1,5-diene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Cyclohexa-1,5-diene-1,2-dione

    Reduction: 1-(Cyclohexa-1,5-dien-1-yl)ethanol

    Substitution: Depending on the nucleophile, products such as amides, thioethers, or haloketones

Scientific Research Applications

1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

1-(Cyclohexa-1,5-dien-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    Cyclohexa-1,4-diene-1-one: This compound has a similar structure but differs in the position of the double bonds. It exhibits different reactivity and applications.

    Cyclohexa-2,5-diene-1-one: Another isomer with distinct chemical properties and uses.

    Cyclohexa-1,5-diene-1,2-dione: An oxidized derivative with unique applications in organic synthesis and materials science.

Properties

CAS No.

75250-64-5

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

1-cyclohexa-1,5-dien-1-ylethanone

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h3,5-6H,2,4H2,1H3

InChI Key

HWODCYBCRDCIIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCC=C1

Origin of Product

United States

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